molecular formula C11H11N3O3 B5793952 4-(1,3,4-oxadiazol-2-yl)phenyl dimethylcarbamate

4-(1,3,4-oxadiazol-2-yl)phenyl dimethylcarbamate

Cat. No.: B5793952
M. Wt: 233.22 g/mol
InChI Key: LWUZCVSCQFFRIN-UHFFFAOYSA-N
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Description

4-(1,3,4-Oxadiazol-2-yl)phenyl dimethylcarbamate is a chemical compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including agriculture, medicine, and materials science. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable subject of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3,4-oxadiazol-2-yl)phenyl dimethylcarbamate typically involves the formation of the oxadiazole ring followed by the introduction of the dimethylcarbamate group. One common method involves the cyclization of a hydrazide derivative with carbon disulfide, followed by alkylation with dimethylcarbamoyl chloride. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3,4-Oxadiazol-2-yl)phenyl dimethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1,3,4-oxadiazol-2-yl)phenyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of enzymes such as succinate dehydrogenase, leading to the disruption of cellular respiration and energy production. Additionally, the compound may interact with nucleic acids and proteins, affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3,4-Oxadiazol-2-yl)phenyl dimethylcarbamate is unique due to its specific combination of the oxadiazole ring and the dimethylcarbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[4-(1,3,4-oxadiazol-2-yl)phenyl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-14(2)11(15)17-9-5-3-8(4-6-9)10-13-12-7-16-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUZCVSCQFFRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=C(C=C1)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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